molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384715
CAS No.: 2358751-27-4
M. Wt: 379.03 g/mol
InChI Key: GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a functionalized heteroaromatic compound designed for advanced research and development. Its structure incorporates both bromo and iodo substituents at the 4- and 3-positions of the pyrrolo[2,3-b]pyridine core, making it a versatile and valuable building block for synthetic organic chemistry . The presence of these distinct halogen atoms allows for sequential, site-selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling researchers to systematically construct complex molecular architectures . The 1-isobutyl group serves to protect the pyrrole nitrogen and can influence the compound's solubility and metabolic stability. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, found in compounds investigated for a range of biological activities . As such, this reagent is primarily used in the synthesis of novel molecules for pharmaceutical discovery, particularly in the development of kinase inhibitors and other targeted therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CN=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 4

  • Method : Electrophilic aromatic substitution using NBS.
  • Reaction conditions :
    • Reagents : NBS (1.2 equivalents), a radical initiator such as AIBN (azobisisobutyronitrile) or a radical initiator-free method under light.
    • Solvent : Chloroform or DCM.
    • Temperature : 0°C to room temperature.
    • Time : 10–60 minutes.
  • Outcome : Selective substitution at position 4, yielding 4-bromo-pyrrolo[2,3-b]pyridine.

Iodination at Position 3

  • Method : Iodination using iodine (I₂) in the presence of an oxidant such as silver nitrate (AgNO₃) or hydrogen peroxide (H₂O₂).
  • Reaction conditions :
    • Reagents : I₂ (1.2 equivalents), oxidant (e.g., AgNO₃).
    • Solvent : Acetic acid or DMSO.
    • Temperature : Slightly elevated, around 50°C.
    • Time : 2–4 hours.
  • Outcome : Regioselective iodination at position 3, producing the dihalogenated intermediate.

Introduction of the Isobutyl Group at Position 1

The isobutyl group is introduced via nucleophilic substitution or via a Grignard or organolithium reagent:

Purification and Characterization

Post-synthesis, purification involves:

Reaction Data Summary Table

Step Reaction Reagents Solvent Temperature Time Key Notes
1 Bromination at position 4 NBS, radical initiator Chloroform/DCM 0°C to RT 10–60 min Regioselective bromination
2 Iodination at position 3 I₂, AgNO₃ Acetic acid/DMSO ~50°C 2–4 hrs Selective iodination
3 Isobutyl group introduction Isobutylmagnesium bromide THF -78°C to RT 1–3 hrs Nucleophilic substitution

Research Findings and Notes

  • The halogenation steps are highly regioselective when performed under controlled conditions, with the use of directing groups or electronic effects guiding the substitution position.
  • The sequential halogenation (bromine at C4, iodine at C3) allows for subsequent cross-coupling reactions, facilitating further functionalization.
  • The introduction of the isobutyl group is optimized via Grignard reagents, which provide high yields and selectivity.
  • The overall synthesis emphasizes mild reaction conditions to prevent over-halogenation or undesired side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or cesium carbonate.

    Solvents: Commonly used solvents include dimethylformamide (DMF) and dioxane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl boronic acids can yield biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine has shown promising activity against various cancer cell lines. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of human cancer cells, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine and iodine substituents provide sites for further functionalization through nucleophilic substitution reactions, allowing chemists to create a variety of derivatives with tailored properties for specific applications .

Case Study: Synthesis Pathway

A notable synthetic pathway involves the reaction of this compound with various nucleophiles such as amines or thiols to produce functionalized pyrrolopyridines with enhanced biological activity. This method has been successfully applied in generating compounds with improved selectivity and potency against targeted biological pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of FGFR signaling pathways. The compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts steric hindrance and solubility. Key analogs include:

Compound Name 1-Position Substituent Molecular Formula Key Properties/Applications Reference
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine Isobutyl C₁₁H₁₂BrIN₂ High lipophilicity; kinase inhibitor intermediate
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Methyl C₈H₇BrN₂ Simpler synthesis (75% yield); lower steric bulk
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) Benzyl C₁₄H₁₁BrN₂ Enhanced aromatic interactions; 99% yield
4-Bromo-1-cyclopropylmethyl-1H-pyrrolo[2,3-b]pyridine Cyclopropylmethyl C₁₁H₁₀BrIN₂ Increased metabolic stability

Key Observations :

  • Isobutyl vs. Methyl : The isobutyl group enhances lipophilicity (logP ~3.4) compared to methyl derivatives, improving membrane permeability but reducing aqueous solubility .
  • Benzyl vs. Isobutyl : Benzyl derivatives exhibit stronger π-π stacking in receptor binding, whereas isobutyl provides steric shielding for selective substitutions .

Halogenation Patterns

Halogen placement dictates electronic effects and cross-coupling reactivity:

Compound Name Halogen Positions Key Reactivity/Applications Reference
This compound Br (C4), I (C3) Suzuki coupling at C4; Ullmann coupling at C3
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (C3), I (C5) Limited steric accessibility at C5
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Br (C4), CF₃ (C2) Electron-withdrawing CF₃ enhances electrophilicity at C4

Key Observations :

  • The 4-Bromo-3-iodo configuration allows sequential functionalization: bromine at C4 is more reactive in Suzuki-Miyaura couplings, while iodine at C3 enables late-stage diversification via Sonogashira or Ullmann reactions .
  • Comparatively, 3-Bromo-5-iodo derivatives face steric challenges at C5, reducing synthetic utility .

Ethynyl-Substituted Derivatives

Ethynyl groups enable π-conjugation and further derivatization:

Compound Name Ethynyl Substituent Yield Applications Reference
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Pyridin-3-ylethynyl 75% Adenosine receptor ligands
5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d) p-Tolylethynyl 65% Fluorescent probes

Key Observations :

  • Ethynyl-substituted analogs exhibit higher yields (65–75%) compared to halogen-only derivatives due to stabilized intermediates .
  • The target compound’s absence of ethynyl groups simplifies synthesis but limits conjugation-based applications.

Comparison with Other Methods :

  • Methyl Derivatives : Use NaH/THF with methyl iodide, achieving 75% yield .
  • Benzyl Derivatives : Higher yields (99%) due to benzyl bromide’s superior leaving group ability .

Biological Activity

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10BrI N2
  • Molecular Weight : 377.03 g/mol
  • CAS Number : 2358751-27-4

The compound features a bromine atom at the 4-position and an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core, along with an isobutyl group at the 1-position. These structural characteristics contribute to its unique reactivity and biological properties.

This compound functions primarily as a kinase inhibitor . It exerts its effects by binding to the ATP-binding site of FGFRs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells, making it a candidate for cancer therapeutics .

Anticancer Activity

Research indicates that this compound has significant anticancer potential. It has been shown to inhibit the growth of various cancer cell lines through its action on FGFR signaling pathways. For instance, studies have demonstrated that compounds with similar structures exhibit cytotoxicity against ovarian and breast cancer cells while showing limited toxicity towards non-cancerous cells .

Other Biological Activities

In addition to its anticancer properties, derivatives of pyrrolopyridine compounds have been investigated for various pharmacological activities:

  • Antimycobacterial Activity : Some studies have explored the efficacy of pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis, with certain compounds exhibiting low micromolar activity .
  • Antidiabetic Activity : Research on related compounds has suggested potential antidiabetic effects through mechanisms that enhance insulin sensitivity .

Case Studies and Research Findings

StudyFindings
Kalai et al. (2021)Reported moderate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cardiac cells when tested with similar pyrrolopyridine derivatives .
Deraeve et al. (2020)Investigated antimycobacterial activity showing some derivatives had MIC values below 0.15 µM against Mtb .
Biological InvestigationFound that certain pyrrolo[3,4-c]pyridine derivatives exhibited analgesic and sedative properties alongside their anticancer activities .

Q & A

Q. What are common synthetic routes for introducing bromo and iodo substituents on the pyrrolo[2,3-b]pyridine core?

Halogenation typically involves sequential electrophilic substitution or transition-metal-catalyzed reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 479633-63-1) can be synthesized via directed ortho-metalation or palladium-mediated cross-coupling. demonstrates the use of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as a starting material for Sonogashira coupling, suggesting pre-installation of halogens at specific positions .

Q. How is the structure of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine confirmed?

Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry. For example, in , the 3-iodo substituent in a similar compound was confirmed by a singlet at δ 8.01 ppm (HetH), while bromine incorporation is validated via molecular ion peaks in HRMS. The isobutyl group’s presence is inferred from alkylation protocols (e.g., NaH/THF with methyl iodide, as in ) and characteristic NMR splitting patterns .

Q. What methods are effective for N-alkylation at the 1-position of pyrrolo[2,3-b]pyridine derivatives?

N-alkylation often employs strong bases (e.g., NaH) in anhydrous solvents like THF. In -bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) was synthesized using NaH and methyl iodide, yielding a 75% product. For isobutyl introduction, similar conditions with isobutyl bromide or iodide would be applicable, followed by purification via silica gel chromatography .

Q. What purification techniques are recommended for halogenated pyrrolo[2,3-b]pyridines?

Silica gel flash column chromatography with gradient elution (e.g., heptane/ethyl acetate 8:2 in ) is standard. For polar intermediates, reverse-phase HPLC may enhance purity. highlights 98% purity achieved via silica gel chromatography for bromo/iodo derivatives .

Advanced Research Questions

Q. How do steric effects of the isobutyl group influence subsequent functionalization reactions?

The isobutyl group at N1 can hinder reactivity at adjacent positions. For instance, bulky substituents may reduce yields in cross-coupling reactions (e.g., Suzuki or Sonogashira) by limiting catalyst access. In , phenylacetylene coupling at the 3-iodo position proceeded in 51% yield, suggesting steric challenges even with smaller substituents. Optimizing ligand-catalyst systems (e.g., Pd(PPh₃)₄ with CuI) or using microwave-assisted heating may mitigate steric hindrance .

Q. What strategies optimize cross-coupling reactions at the 3-iodo position while preserving the 4-bromo substituent?

Selective coupling requires protecting the 4-bromo group or leveraging differential reactivity. Iodo groups are more reactive than bromo in Sonogashira or Stille couplings. successfully coupled phenylacetylene at the 3-iodo site of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine without bromine displacement. Using mild conditions (room temperature, low catalyst loading) preserves the bromo substituent .

Q. How to address contradictions in reported yields for Sonogashira couplings on similar substrates?

Yield variability (e.g., 36% in vs. 51% in ) may stem from differences in catalyst systems, solvent purity, or substrate electronic effects. Systematic screening of Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄), base (Et₃N vs. DIPEA), and solvent (DMF vs. THF) is critical. Pre-drying solvents and degassing can also improve reproducibility .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

Q. What are the challenges in achieving regioselective iodination versus bromination on the pyrrolo[2,3-b]pyridine ring?

Regioselectivity depends on directing groups and reaction conditions. Bromination at the 4-position may require electron-donating groups (e.g., -OCH₃) to activate specific sites, while iodination often follows electrophilic pathways. In , amino groups at position 4 directed iodination to position 3, suggesting that substituent electronic effects govern halogen placement .

Q. How to evaluate the hydrolytic stability of the iodo substituent under acidic/basic conditions?

Stability studies involve incubating the compound in buffers (pH 1–14) and monitoring degradation via HPLC or LC-MS. The iodo group is prone to displacement under strongly nucleophilic conditions (e.g., NaOH/EtOH). Protecting strategies, such as using bulky leaving groups or stabilizing via π-complexation with Pd, may enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.